3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (CAS 138023-17-3) is a pre-halogenated, electron-rich heterocyclic building block utilized extensively in advanced organic synthesis and medicinal chemistry. Featuring the pharmacologically relevant imidazo[1,2-a]pyridine core, this compound is strategically brominated at the C3 position to serve as a direct, high-yielding precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). The inclusion of a 4-methoxyphenyl group at the C2 position provides a strong electron-donating handle, which significantly modulates both the photophysical properties (inducing a bathochromic shift) and the electronic landscape of the core scaffold [1]. For industrial and laboratory buyers, procuring this specific intermediate eliminates the need for hazardous in-house halogenation steps, ensuring high-purity library generation and reproducible scale-up in drug discovery and materials science workflows.
Attempting to substitute 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine with its unbrominated precursor, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine, introduces significant process inefficiencies. In-house C3-bromination typically requires reagents like N-bromosuccinimide (NBS) or elemental bromine, which frequently lead to over-bromination, regioselectivity issues, and the need for tedious chromatographic purification, ultimately depressing overall yields . Furthermore, substituting with the generic 3-bromo-2-phenylimidazo[1,2-a]pyridine (lacking the methoxy group) fundamentally alters the molecule's electronic profile. The absence of the electron-donating methoxy moiety eliminates the bathochromic shift required for specific fluorescent applications and drastically changes the structure-activity relationship (SAR) in pharmacological models, making it an unviable alternative when the 4-methoxy pharmacophore is required [1].
Procuring the pre-brominated 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine allows for direct utilization in Suzuki-Miyaura cross-coupling, typically achieving isolated yields of >85% in a single step. In contrast, utilizing the unbrominated 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine requires a two-step sequence (NBS bromination followed by coupling). This two-step route suffers from purification losses and side-product formation, resulting in a cumulative yield that rarely exceeds 60-65% under standard laboratory conditions [1].
| Evidence Dimension | Cumulative yield to C3-arylated product |
| Target Compound Data | >85% (1-step direct coupling) |
| Comparator Or Baseline | Unbrominated precursor: ~60-65% (2-step sequence) |
| Quantified Difference | 20-25% absolute increase in final product yield |
| Conditions | Standard Pd(PPh3)4 catalyzed Suzuki coupling with arylboronic acids |
Eliminating the bromination step reduces solvent waste, saves time, and significantly increases the overall throughput for library synthesis.
The presence of the electron-donating 4-methoxy group at the C2 position significantly alters the emission profile of the imidazo[1,2-a]pyridine core. Compared to the unsubstituted 3-bromo-2-phenylimidazo[1,2-a]pyridine, which typically exhibits an emission maximum around 385 nm, the 4-methoxyphenyl derivative demonstrates a pronounced bathochromic shift, with emission maxima shifted to approximately 425 nm in polar solvents. Furthermore, the methoxy group enhances the fluorescence quantum yield by increasing the push-pull electronic character of the scaffold[1].
| Evidence Dimension | Fluorescence emission maximum (λem) |
| Target Compound Data | ~425 nm (Red-shifted) |
| Comparator Or Baseline | 3-Bromo-2-phenylimidazo[1,2-a]pyridine: ~385 nm |
| Quantified Difference | 40 nm bathochromic shift |
| Conditions | Measured in polar aprotic solvents (e.g., DCM or DMF) at room temperature |
This predictable red-shift is critical for researchers developing fluorescent probes or OLED materials who require emission tuning into the visible spectrum.
When selecting a halogenated precursor for cross-coupling, the 3-bromo derivative offers a highly practical balance of reactivity and stability compared to the 3-iodo analog. While 3-iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is highly reactive, it is prone to photo-degradation and dehalogenation, often requiring storage at -20°C in the dark to prevent iodine release over a 3-6 month period. In contrast, 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits quantified bench stability, maintaining >98% purity for over 24 months under standard ambient storage conditions[1].
| Evidence Dimension | Shelf-life and storage requirements |
| Target Compound Data | >24 months at room temperature |
| Comparator Or Baseline | 3-Iodo analog: <6 months (requires -20°C) |
| Quantified Difference | 4x longer shelf life with reduced cold-chain dependency |
| Conditions | Standard bulk storage under ambient atmosphere and light |
The robust stability of the bromo derivative lowers inventory spoilage risks and eliminates the need for specialized cold-chain logistics during procurement.
Due to its high reactivity in Suzuki and Buchwald-Hartwig couplings (as detailed in Section 3), this compound is a highly effective starting material for generating structurally diverse C3-substituted imidazopyridine libraries. It is specifically chosen when the 4-methoxyphenyl group is a fixed pharmacophore required for target binding (e.g., GABA_A receptor modulators or kinase inhibitors), allowing chemists to bypass early-stage halogenation bottlenecks [1].
Leveraging the 40 nm bathochromic shift provided by the 4-methoxy group, this scaffold is highly suited for the synthesis of environmentally sensitive fluorophores and bio-imaging probes. The pre-installed bromine atom allows for rapid extension of the conjugated system at the C3 position, further tuning the emission into the desired visible or near-infrared range [2].
For pilot-scale synthesis of advanced pharmaceutical intermediates, procuring the pre-brominated scaffold is frequently selected over in situ bromination. The robust bench stability of the bromo derivative (>24 months) simplifies supply chain logistics, while its use eliminates the hazardous handling of elemental bromine or NBS at scale, ensuring highly reproducible batch yields [3].